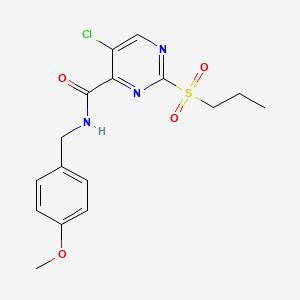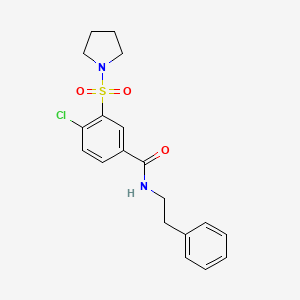![molecular formula C15H15ClN2O3S B4237877 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4237877.png)
5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide
Übersicht
Beschreibung
5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide, also known as CBAS, is a compound that has been extensively studied for its potential applications in scientific research. CBAS is a sulfonamide-based compound that has been synthesized using various methods. It has been found to have a wide range of biochemical and physiological effects and has been used in various lab experiments.
Wirkmechanismus
5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide binds to the zinc ion in the active site of the enzyme and prevents the substrate from binding to the enzyme. This leads to a decrease in the activity of the enzyme and a decrease in the production of bicarbonate and protons.
Biochemical and Physiological Effects
5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various biological systems. 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has also been found to inhibit the growth of cancer cells and to reduce the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has been extensively studied and its mechanism of action is well understood. However, 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase. Another area of research is the development of 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide derivatives that have improved solubility and bioavailability. 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has also been found to have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease, and further research is needed to explore these potential applications.
Wissenschaftliche Forschungsanwendungen
5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects and has been used in various lab experiments. 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has been used as a tool to study the role of sulfonamides in biological systems. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various biological systems. 5-{[(2-chlorobenzyl)amino]sulfonyl}-2-methylbenzamide has also been used as a tool to study the role of sulfonamides in the treatment of various diseases such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methylsulfamoyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-6-7-12(8-13(10)15(17)19)22(20,21)18-9-11-4-2-3-5-14(11)16/h2-8,18H,9H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTTYCIZUVPROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({3-[(4-methylphenyl)thio]propanoyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4237811.png)

![1-(3-bromophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237817.png)

![methyl 5-[(3-fluorobenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4237828.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4237829.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4237830.png)
![N-(5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4237831.png)
![4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B4237833.png)
![N-cyclohexyl-2-methyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B4237834.png)
![2-(3-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4237843.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4237850.png)
![2-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B4237865.png)